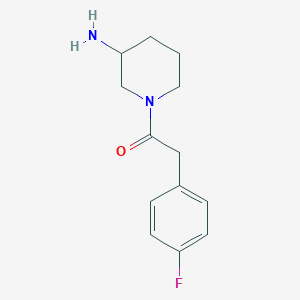

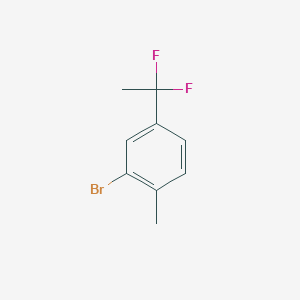

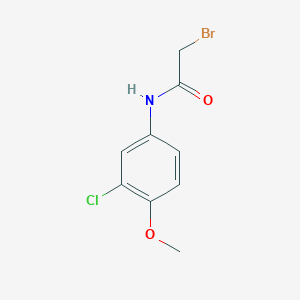

![molecular formula C6H12Cl2N2S B1525609 [1-(4-Metil-1,3-tiazol-2-il)etil]amina dihidrocloruro CAS No. 1332530-42-3](/img/structure/B1525609.png)

[1-(4-Metil-1,3-tiazol-2-il)etil]amina dihidrocloruro

Descripción general

Descripción

“[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers . Substituents on a particular position of the thiazole ring can significantly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as well as synthetic drugs . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Propiedades antioxidantes

Se ha demostrado que los derivados del tiazol poseen propiedades antioxidantes significativas. Un estudio publicado en 2021 analiza la síntesis y caracterización de nuevos compuestos de tiazol y sus posibles actividades antioxidantes .

Actividad antimicrobiana

Estos compuestos también se han probado para sus actividades antibacterianas y antifúngicas. Un estudio de 2019 detalla la síntesis asistida por microondas de nuevos derivados de tiazol y su actividad antimicrobiana in vitro .

Actividades analgésicas y antiinflamatorias

Algunos compuestos de tiazol han demostrado notables actividades analgésicas y antiinflamatorias, como se informó en una revisión de química medicinal de 2011 .

Actividad antibacteriana

Se han preparado derivados de amida N-sustituidos de tiazoles y se han cribado para una actividad antibacteriana in vitro preliminar contra diversas cepas bacterianas, mostrando resultados prometedores .

Evaluación antioxidante

Se sintetizó una serie de derivados de tiazol y se cribó para sus propiedades antioxidantes in vitro, con algunos compuestos mostrando una potente actividad .

Desarrollo de compuestos líderes contra infecciones microbianas

Los derivados de tiazol-triazol-etanol tienen una actividad antimicrobiana sustancial, lo que sugiere su potencial en el desarrollo de compuestos líderes para el tratamiento de infecciones microbianas .

Mecanismo De Acción

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Direcciones Futuras

The future directions in the research of thiazole derivatives involve further optimization of the compounds to reduce their cytotoxicity and to develop a more drug-like profile . This includes the design and development of different thiazole derivatives, as well as the study of their structure–activity relationship .

Análisis Bioquímico

Biochemical Properties

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmitter synthesis . The compound’s interactions with these enzymes can modulate their activity, leading to changes in biochemical reactions.

Cellular Effects

The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Additionally, the compound can modulate gene expression, leading to changes in the production of proteins involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and other cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . The compound’s initial effects on cells, such as inducing apoptosis or modulating gene expression, can have lasting impacts even after its degradation.

Dosage Effects in Animal Models

The effects of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolites, impacting cellular redox balance and oxidative stress.

Transport and Distribution

The transport and distribution of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

Propiedades

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-4-3-9-6(8-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLTZQWHYUXKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718298 | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332530-42-3 | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)

![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)

![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)